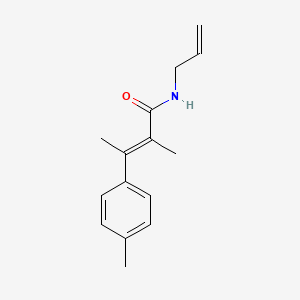![molecular formula C22H30O3S B14594854 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- CAS No. 60131-46-6](/img/structure/B14594854.png)
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its phenolic structure, which includes two tert-butyl groups and a phenylsulfonyl ethyl group. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- typically involves multiple steps. One common method includes the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This step introduces the tert-butyl groups at the 2 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the sulfonyl group can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-
- Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-(phenylsulfonyl)ethyl]- is unique due to the presence of the phenylsulfonyl ethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds that may lack this functional group .
Propriétés
Numéro CAS |
60131-46-6 |
|---|---|
Formule moléculaire |
C22H30O3S |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
4-[1-(benzenesulfonyl)ethyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C22H30O3S/c1-15(26(24,25)17-11-9-8-10-12-17)16-13-18(21(2,3)4)20(23)19(14-16)22(5,6)7/h8-15,23H,1-7H3 |
Clé InChI |
OWSYDANGUICYNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)


![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)

![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)



![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)

